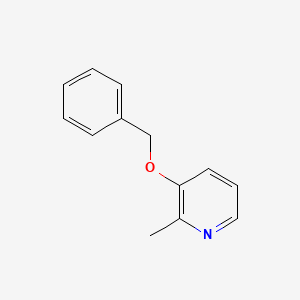
Butane, 2-cyclopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a cyclopropane derivative where a sec-butyl group is attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity due to the presence of the strained cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-butene with diazomethane in the presence of a catalyst such as copper or rhodium. This reaction proceeds under mild conditions and yields sec-Butylcyclopropane as the primary product .
Industrial Production Methods
Industrial production of sec-Butylcyclopropane may involve the use of more scalable and efficient methods, such as the catalytic hydrogenation of 2-cyclopropyl-1-butene. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
sec-Butylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding alcohols or ketones.
Reduction: Hydrogenation of sec-Butylcyclopropane can lead to the formation of butane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: sec-Butylcyclopropanol or sec-Butylcyclopropanone.
Reduction: Butane.
Substitution: sec-Butylchlorocyclopropane or sec-Butylbromocyclopropane.
Aplicaciones Científicas De Investigación
sec-Butylcyclopropane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sec-Butylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound more reactive, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their binding affinity to specific targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Methylcyclopropane: A cyclopropane derivative with a methyl group.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group.
Uniqueness of sec-Butylcyclopropane
sec-Butylcyclopropane is unique due to the presence of the sec-butyl group, which introduces additional steric and electronic effects compared to other cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and research applications .
Propiedades
Número CAS |
5750-02-7 |
|---|---|
Fórmula molecular |
C7H14 |
Peso molecular |
98.19 g/mol |
Nombre IUPAC |
butan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6(2)7-4-5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
INSSHDIMRIMVLZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


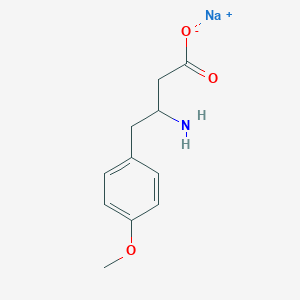
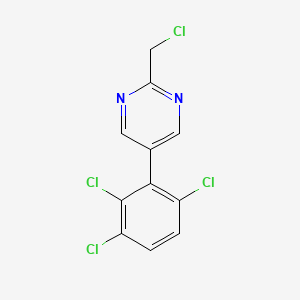
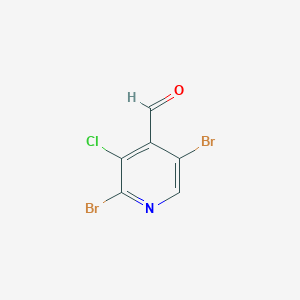
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
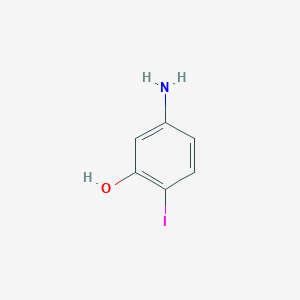
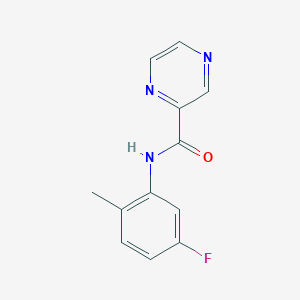
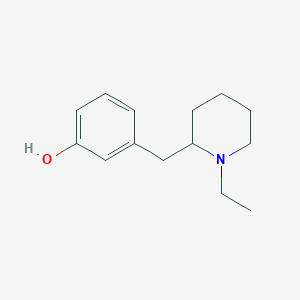
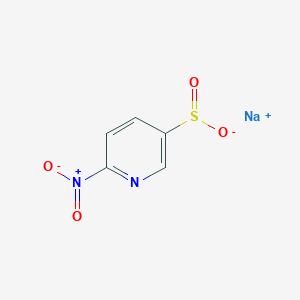

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
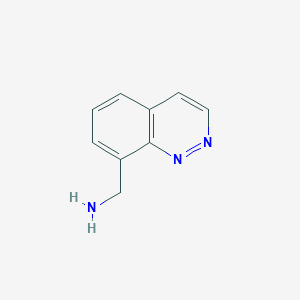
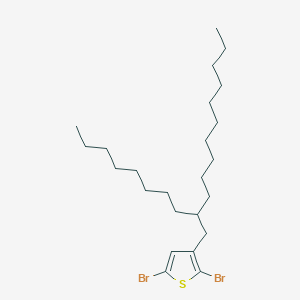
![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
